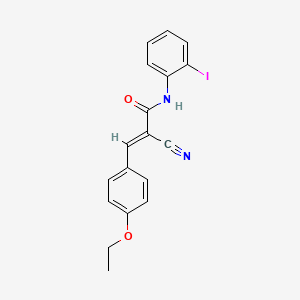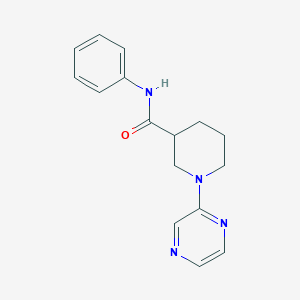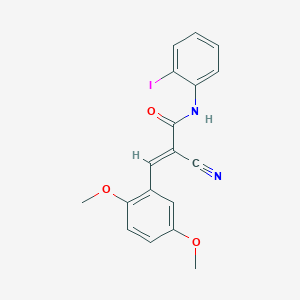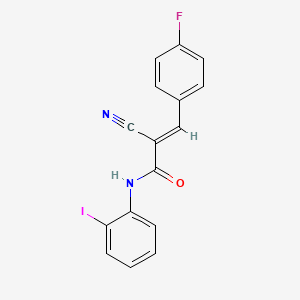
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a reversible inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by this compound blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound reduces the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in B-cells. In vivo studies have shown that this compound reduces the size of lymph nodes and spleen, and decreases the number of circulating B-cells in xenograft models of CLL and NHL.
实验室实验的优点和局限性
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. It has been extensively studied in preclinical models of B-cell malignancies, and has shown potent antitumor activity both as a single agent and in combination with other antitumor agents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
未来方向
There are several future directions for the development of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in animal models. Another direction is to evaluate its efficacy in combination with other antitumor agents, such as immune checkpoint inhibitors, in preclinical models of B-cell malignancies. Additionally, the role of BTK inhibition in other diseases, such as autoimmune disorders, should be further explored.
合成方法
The synthesis of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps, including the reaction of 2-iodobenzoic acid with ethyl 4-aminobenzoate to form 2-iodo-4-ethoxybenzoic acid, which is then reacted with propargyl bromide to form 2-iodo-3-(4-ethoxyphenyl)prop-2-ynoic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-cyanophenylboronic acid to form this compound.
科学研究应用
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased survival and proliferation of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL. This compound has also been shown to enhance the activity of other antitumor agents, such as venetoclax, in preclinical models of CLL.
属性
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-2-23-15-9-7-13(8-10-15)11-14(12-20)18(22)21-17-6-4-3-5-16(17)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXBCQYAUVVMH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)

![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
